

Spectroscopic Data of 4-Bromooxazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromooxazole

Cat. No.: B040895

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **4-bromooxazole**. Due to the limited availability of experimentally-derived spectra for this specific compound in public databases, this guide focuses on predicted data to aid in the characterization and identification of **4-bromooxazole**. The information herein is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-bromooxazole**. These predictions were generated using computational models and should be used as a reference for comparison with experimental data.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|------------|
| 7.93 | s | 1H | H2 |
| 7.63 | s | 1H | H5 |

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 151.0 | C2 |
| 140.1 | C5 |
| 123.5 | C4 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|----------------------------|
| ~3130 | Medium | C-H stretch (oxazole ring) |
| ~1600 | Medium | C=N stretch |
| ~1500 | Medium | C=C stretch |
| ~1100 | Strong | C-O-C stretch |
| ~880 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|---------|------------------------|--|
| 147/149 | 100 | $[\text{M}]^+$ (molecular ion, bromine isotopes) |
| 120/122 | Moderate | $[\text{M}-\text{HCN}]^+$ |
| 68 | Moderate | $[\text{M}-\text{Br}]^+$ |
| 42 | Moderate | $[\text{C}_2\text{H}_2\text{N}]^+$ |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like **4-bromooxazole**. Instrument-specific parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **4-bromooxazole** in a suitable deuterated solvent (e.g., chloroform-d, CDCl_3) to a volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Tune and shim the probe for the sample.
 - Acquire a one-dimensional ^1H NMR spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ^1H NMR.
 - Process the data similarly to the ^1H NMR spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

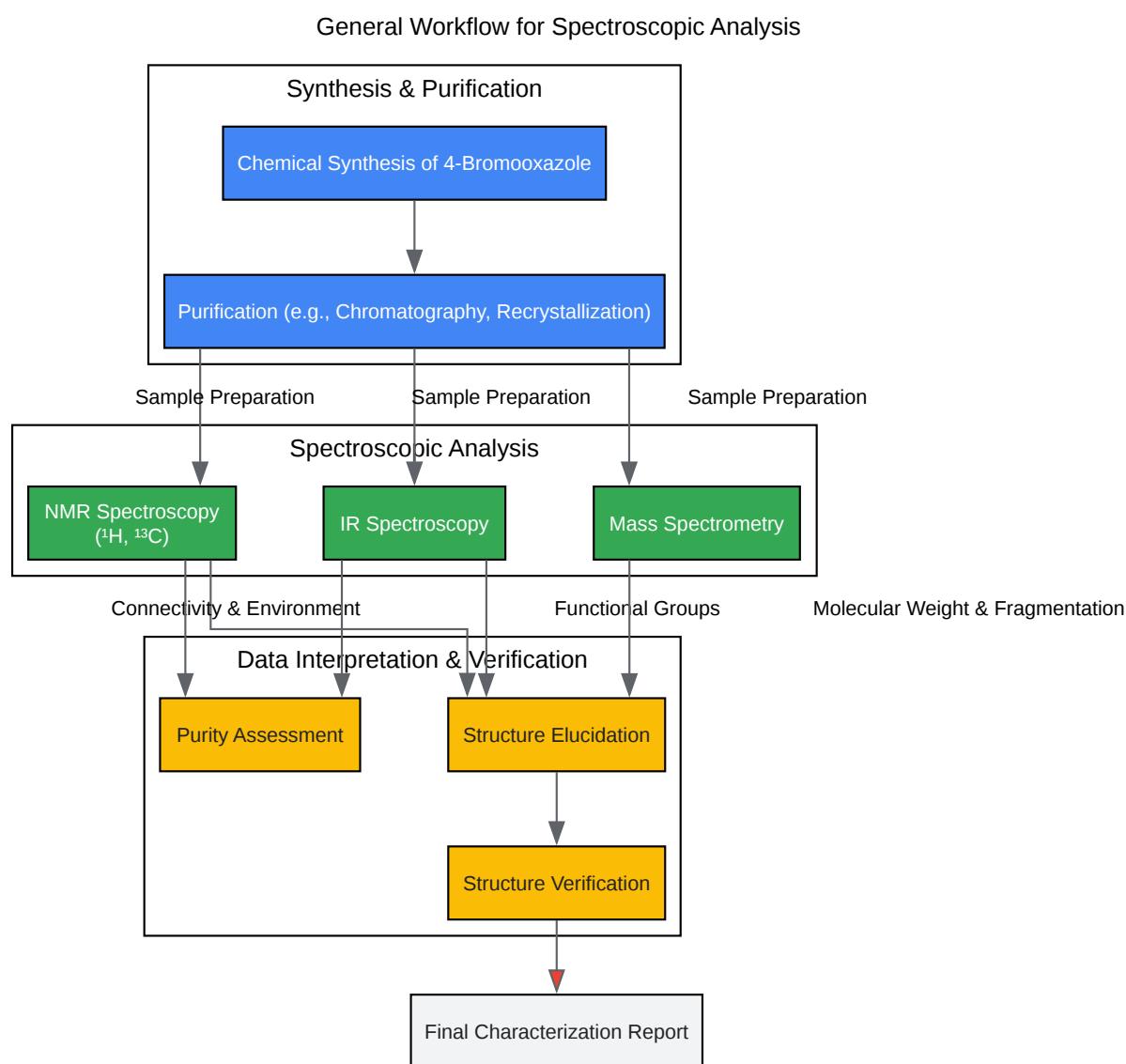
- Sample Preparation:
 - Neat Liquid: If **4-bromooxazole** is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - Solid: If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
 - Solution: A solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a liquid IR cell.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the solvent.
 - Place the prepared sample in the spectrometer's beam path.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source. For a volatile compound like **4-bromooxazole**, electron ionization (EI) is a common method.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized compound like **4-bromooxazole**.



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A flowchart illustrating the general workflow for spectroscopic analysis.

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